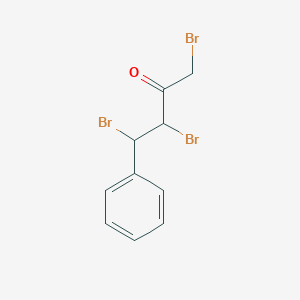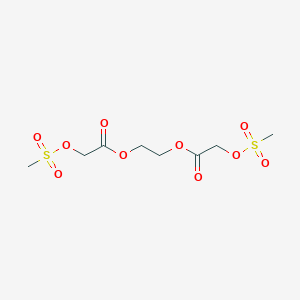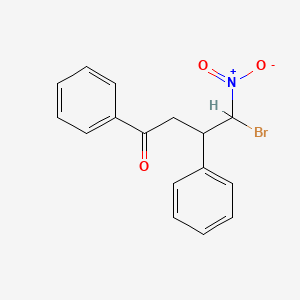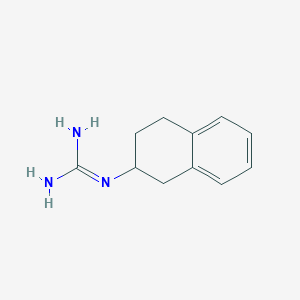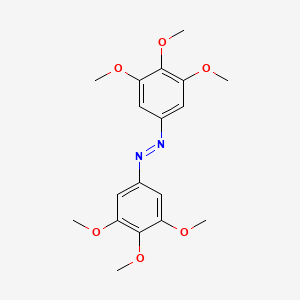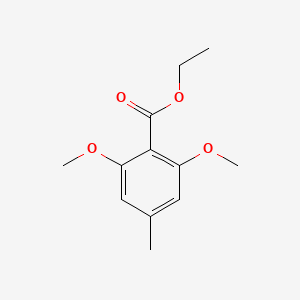
Ethyl 2,6-dimethoxy-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dimethoxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O4 It is an ester derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethoxy-4-methylbenzoate can be synthesized through the esterification of 2,6-dimethoxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2,6-dimethoxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2,6-dimethoxy-4-methylbenzoic acid.
Reduction: Formation of 2,6-dimethoxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2,6-dimethoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl 2,6-dimethoxy-4-methylbenzoate involves its interaction with various molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2,6-dimethoxybenzoate: Lacks the methyl group on the benzene ring.
Methyl 2,6-dimethoxy-4-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
2,6-Dimethoxy-4-methylbenzoic acid: The carboxylic acid precursor to the ester.
Uniqueness
This compound is unique due to the combination of its methoxy and methyl substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
特性
CAS番号 |
5471-94-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
ethyl 2,6-dimethoxy-4-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3 |
InChIキー |
JJCYMDPFONTGPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



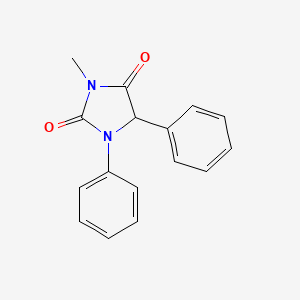
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
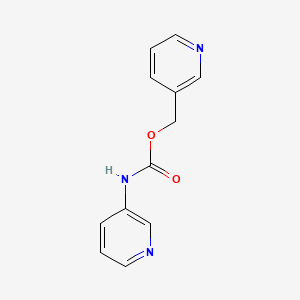


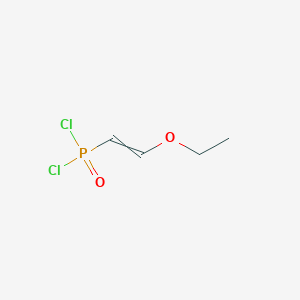
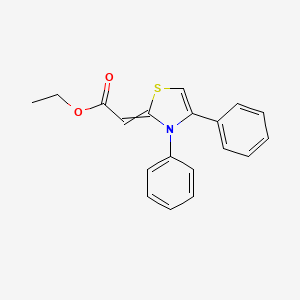
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
